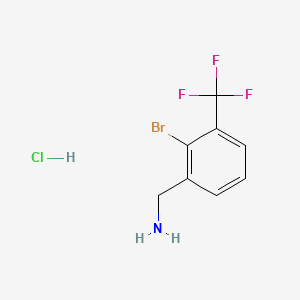

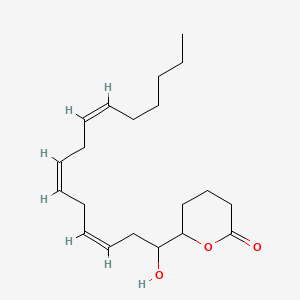

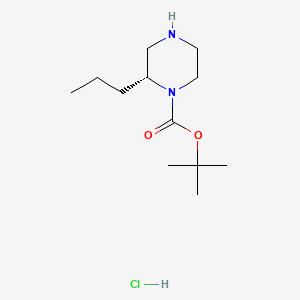

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JWH 073 6-hydroxyindole metabolite is a metabolite of the synthetic cannabinoid JWH 073. This compound is part of the aminoalkylindole family and is known for its interaction with cannabinoid receptors. It is primarily used in forensic and research applications to study the metabolism and effects of synthetic cannabinoids .

Biochemical Analysis

Biochemical Properties

The JWH 073 6-hydroxyindole metabolite interacts with the central cannabinoid (CB 1) receptor and the peripheral cannabinoid (CB 2) receptor . The K i values for binding CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

The JWH 073 6-hydroxyindole metabolite influences cell function by binding and acting as an agonist to the CB 1 and CB 2 cannabinoid receptors . These receptors are found in the brain and immune system, respectively . The compound’s effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55,212-2 when tested in rats .

Molecular Mechanism

The JWH 073 6-hydroxyindole metabolite exerts its effects at the molecular level by binding and acting as an agonist to the CB 1 and CB 2 cannabinoid receptors . The CB 1 receptor is found in the brain, and JWH 073 binds to CB 1 with a higher affinity than THC . CB 2 is found outside the brain, mostly in the immune system .

Dosage Effects in Animal Models

The effects of the JWH 073 6-hydroxyindole metabolite vary with different dosages in animal models . Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55,212-2 when tested in rats .

Metabolic Pathways

The JWH 073 6-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 .

Preparation Methods

The preparation of JWH 073 6-hydroxyindole metabolite involves the hydroxylation of JWH 073. The synthetic route typically includes the use of specific reagents and conditions to achieve the hydroxylation at the 6-position of the indole ring.

Chemical Reactions Analysis

JWH 073 6-hydroxyindole metabolite undergoes various chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.

Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Scientific Research Applications

JWH 073 6-hydroxyindole metabolite is widely used in scientific research, particularly in the fields of:

Chemistry: To study the chemical properties and reactions of synthetic cannabinoids.

Biology: To understand the metabolic pathways and biological effects of synthetic cannabinoids.

Medicine: To investigate the potential therapeutic applications and toxicological effects of synthetic cannabinoids.

Industry: To develop analytical methods for detecting synthetic cannabinoids in biological samples.

Mechanism of Action

The mechanism of action of JWH 073 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors, particularly the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The compound binds to these receptors, leading to various physiological effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which modulate neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

JWH 073 6-hydroxyindole metabolite can be compared with other similar compounds, such as:

JWH 018: Another synthetic cannabinoid with similar receptor binding properties.

JWH 015: A closely related compound with a different alkyl chain length.

Properties

IUPAC Name |

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXHTLBJLOYLRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017729 |

Source

|

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-48-0 |

Source

|

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)

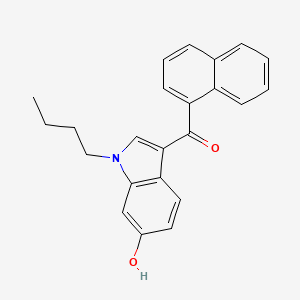

![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)